1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
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Overview
Description
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.26. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methoxy-6-methylsulfanylbenzaldehyde as a precursor, which undergoes a condensation reaction with an appropriate ketone under acidic or basic conditions to form the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s chemical reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Lacks the methylsulfanyl group, which may affect its chemical and biological properties.
1-(2-Hydroxy-4-methylsulfanylphenyl)ethanone: Lacks the methoxy group, which may influence its reactivity and interactions.
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone: Similar structure but with different substitution patterns, affecting its properties.
Uniqueness
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone is unique due to the specific combination of hydroxy, methoxy, and methylsulfanyl groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMIFDKUNJONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1SC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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